molecular formula C5H5N5 B061359 2-Aminopurine CAS No. 191236-69-8

2-Aminopurine

Cat. No.: B061359
CAS No.: 191236-69-8
M. Wt: 135.13 g/mol
InChI Key: MWBWWFOAEOYUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopurine is a fluorescent analog of adenine and guanine, which are essential components of nucleic acids. This compound is widely used in biochemical and molecular biology research due to its unique fluorescent properties. It is particularly valuable for studying DNA and RNA structures and their interactions with various enzymes and other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine typically involves the transformation of guanine or adenine derivatives. One common method includes the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl functions . Another approach involves the photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding this compound nucleoside .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of phosphoryl chloride and subsequent cyclization into this compound is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopurine undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents can lead to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the purine ring structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine-2,6-dione derivatives, while substitution reactions can introduce various functional groups into the purine ring .

Scientific Research Applications

Fluorescent Probing of DNA and RNA Structures

Fluorescent Properties
2AP exhibits fluorescence characteristics that are distinct from those of adenine, making it an invaluable tool for studying nucleic acid structures. Its fluorescence intensity is approximately one thousand times greater than that of adenine, which allows for sensitive detection of conformational changes in DNA and RNA molecules .

Applications in DNA Studies

  • Conformational Probes : 2AP is extensively used as a fluorescent probe to monitor the conformation of DNA. Changes in its fluorescence can indicate structural alterations induced by enzyme interactions or other molecular perturbations .
  • Quadruplex Structures : The compound has been employed to investigate G-quadruplexes, which are important in genomic stability and regulation. Its sensitivity to environmental conditions makes it suitable for probing loop structures within these quadruplexes .

Detection of Genetic Mutations

2AP-labeled DNA sequences have been utilized for the detection of genetic mutations and markers associated with diseases such as cancer. The intrinsic fluorescence change upon binding with specific aptamers enables the identification of target nucleic acids with high specificity and sensitivity .

Biosensor Development

Recent studies have demonstrated the potential of 2AP in the development of biosensors:

  • Aptamer Selection : Using techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment), researchers have isolated aptamers that selectively bind to 2AP. These aptamers can be integrated into biosensors for real-time monitoring of nucleic acid interactions .
  • Limit of Detection : The detection limit for 2AP using these biosensors has been established at approximately 32 nM, showcasing its potential for practical applications in clinical diagnostics .

Investigating DNA-Enzyme Interactions

2AP serves as a probe for studying enzyme-induced distortions in DNA structures. By analyzing fluorescence decay parameters, researchers can gain insights into the dynamics of DNA-enzyme interactions, including mechanisms like base flipping . This application is crucial for understanding how enzymes interact with their substrates at a molecular level.

Research on Antiviral Activity

Some studies have explored the antiviral properties of this compound derivatives. While the original compound exhibits moderate antiviral activity, its derivatives may offer enhanced efficacy against viral pathogens, highlighting another potential application in therapeutic development .

Case Studies and Research Findings

ApplicationDescriptionKey Findings
Fluorescent Probing Used to study conformational changes in nucleic acidsFluorescence intensity changes correlate with structural dynamics
Mutation Detection Identifies genetic mutations linked to diseasesAptamer-based detection with a limit of 32 nM
Biosensor Development Integration into biosensors for nucleic acid monitoringHigh specificity and sensitivity achieved through aptamer selection
DNA-Enzyme Interaction Probing enzyme-induced distortions in DNAInsights into base flipping mechanisms via fluorescence decay analysis
Antiviral Research Exploring derivatives for antiviral applicationsModerate activity noted; potential for enhanced derivatives

Mechanism of Action

2-Aminopurine exerts its effects primarily through its incorporation into nucleic acids, where it can act as a mutagen. It pairs with thymine as an adenine analog and with cytosine as a guanine analog. This incorporation can lead to point mutations, particularly A-T to G-C transitions. The mutagenic pressure is exerted by the generation of mutagenic tautomers within the this compound-thymine pair .

Comparison with Similar Compounds

    Adenine: A natural purine base found in DNA and RNA.

    Guanine: Another natural purine base found in DNA and RNA.

    2,6-Diaminopurine: A synthetic analog used in similar research applications.

Uniqueness: 2-Aminopurine is unique due to its strong fluorescent properties, which make it an excellent probe for studying nucleic acid structures and interactions. Unlike adenine and guanine, this compound’s fluorescence is highly sensitive to its local environment, providing valuable insights into molecular dynamics .

Biological Activity

2-Aminopurine (2-AP) is a purine analog that exhibits significant biological activity, particularly in the context of DNA research and cellular processes. This compound has been extensively studied for its role as a fluorescent probe in DNA conformation studies, as well as its potential therapeutic applications in cancer and fibrotic diseases. This article provides a comprehensive overview of the biological activities associated with 2-AP, including its mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

2-AP is structurally similar to adenine, differing only by the presence of an amino group at the 2-position. This modification enhances its fluorescence properties, making it a valuable tool in biophysical studies. The compound can form Watson-Crick base pairs with thymidine and uracil, allowing it to be incorporated into nucleic acids without significantly altering their structure.

Fluorescent Properties and Applications

Fluorescence as a Probe
2-AP is widely utilized as a fluorescent probe to study DNA conformation and dynamics. Its fluorescence intensity is significantly higher than that of adenine, which allows researchers to detect subtle changes in DNA structure upon interactions with proteins or other molecules. The mechanism of interbase quenching of 2-AP fluorescence is crucial for understanding its behavior in various conformational states of DNA .

Table 1: Comparison of Fluorescent Properties

PropertyThis compoundAdenine
Fluorescence IntensityHighLow
Quantum YieldSensitive to environmentLess sensitive
Base PairingThymidine, UracilThymidine

Inhibitory Effects on Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that 2-AP can inhibit TGF-β1-induced EMT in lung cancer cells. Specifically, it restores E-cadherin expression while suppressing markers associated with mesenchymal cells such as fibronectin and vimentin. This effect suggests that 2-AP may play a role in preventing metastasis in lung cancer .

Case Study: Pulmonary Fibrosis
In a mouse model of bleomycin-induced pulmonary fibrosis, treatment with 2-AP significantly reduced inflammation and fibrosis. Histological analysis revealed that 2-AP treatment led to decreased mortality rates and improved lung function by inhibiting TGF-β1 production .

Cytotoxicity and Selectivity

Studies indicate that 2-AP exhibits selective cytotoxicity; it shows low toxicity towards epithelial cells (e.g., A549 lung cancer cells) but can induce cell death in mesenchymal cells at low concentrations. This selective action highlights its potential for targeted therapies in cancer treatment .

Use as a Probe for Quadruplex Structures

In addition to its role in studying duplex DNA, 2-AP has been employed to investigate quadruplex structures, particularly those found in telomeric regions. The compound's fluorescence response provides insights into the dynamics and stability of these complex formations .

Mechanistic Insights from Fluorescence Decay Measurements

Time-resolved fluorescence measurements have been utilized to explore the structural dynamics of DNA containing 2-AP. These studies reveal how the decay parameters can provide deeper mechanistic insights into enzyme-DNA interactions and conformational changes during replication processes .

Q & A

Basic Research Questions

Q. How does 2-aminopurine function as a fluorescent probe to monitor nucleic acid structural changes?

  • Methodological Answer : 2AP’s fluorescence is sensitive to its local electronic environment, particularly base stacking and hydrogen bonding. When incorporated into DNA or RNA, its fluorescence intensity decreases upon base pairing or stacking interactions. Researchers can quantify conformational changes (e.g., helix unwinding, mismatches) by measuring fluorescence quenching or enhancement using stopped-flow kinetics or equilibrium fluorescence spectroscopy. For example, in DNA polymerase studies, 2AP placed at the templating position (n) exhibits fluorescence quenching upon dNTP binding, reflecting enzyme-induced conformational changes .

Q. What experimental setups are used to detect base misincorporation using 2AP?

  • Methodological Answer : To study misincorporation, 2AP is incorporated into the template strand at the n or n+1 position. Mismatched dNTP binding alters 2AP’s fluorescence decay kinetics. For instance, using a primer/template (P/T) with 2AP at n and non-complementary dNTPs, researchers observe delayed fluorescence quenching compared to matched dNTPs. Time-resolved fluorescence anisotropy or Förster resonance energy transfer (FRET) can further resolve base-pairing dynamics .

Advanced Research Questions

Q. How can stopped-flow fluorescence experiments elucidate DNA polymerase conformational transitions during nucleotide incorporation?

  • Methodological Answer : Stopped-flow instruments mix pre-formed polymerase-DNA complexes (e.g., RB69 pol:ddP/T with 2AP at n) with dNTPs, capturing fluorescence changes within milliseconds. For example, at 22°C, a rapid fluorescence quenching phase (k~obs~ = 849 ± 45 s⁻¹) corresponds to dTTP binding-induced finger domain closure, followed by a slower phase (k~obs~ = 24 ± 6 s⁻¹) reflecting nucleotide transfer . Data are fit to biphasic exponential models to extract rate constants and equilibrium dissociation constants (K~d~).

Q. How do researchers resolve discrepancies in kinetic parameters (e.g., k~pol~) across studies?

  • Methodological Answer : Discrepancies arise from experimental variables (e.g., template sequence, temperature, enzyme purity). For example, k~pol~ for RB69 pol varies between 256 s⁻¹ (chemical quench) and 293 s⁻¹ (fluorescence) due to differences in 2AP placement (n vs. n+1) and template context. Researchers validate parameters by cross-referencing fluorescence data with radiolabeled nucleotide incorporation assays and ensuring consistent buffer conditions .

Q. What role does the primer’s 3′-OH group play in dNTP binding kinetics?

  • Methodological Answer : The 3′-OH group stabilizes the closed conformation of DNA polymerases. Using 2AP in deoxy- (dP/T) versus dideoxy-primers (ddP/T), researchers observed faster dNTP binding rates (k~obs~ = 220 ± 33 s⁻¹) in dP/T due to 3′-OH interactions with the enzyme’s active site. In ddP/T, the absence of 3′-OH slows conformational transitions, highlighting its role in catalysis .

Q. How is 2AP used to study Mg²⁺-dependent RNA tertiary structure folding?

  • Methodological Answer : In RNA, 2AP is incorporated at strategic positions (e.g., loop regions). Mg²⁺ titration induces fluorescence changes correlated with tertiary contact formation. For example, in a 60-nucleotide RNA, 2AP fluorescence quenching at 10 mM Mg²⁺ indicates helix docking, validated via small-angle X-ray scattering (SAXS) and molecular dynamics simulations .

Q. Key Methodological Considerations

  • Fluorescence Artifact Mitigation : Control experiments (e.g., 2AP-free templates) account for inner-filter effects and photobleaching.
  • Kinetic Modeling : Use global fitting of time-resolved data to multi-step schemes (e.g., E + D ⇌ ED → EDN → EDN’ → products) .
  • Cross-Validation : Pair fluorescence data with structural techniques (crystallography, cryo-EM) to correlate kinetic states with physical conformations .

Properties

IUPAC Name

7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWWFOAEOYUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196416
Record name 2-Aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

452-06-2
Record name 2-Aminopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopurine
Reactant of Route 2
2-Aminopurine
Reactant of Route 3
2-Aminopurine
Reactant of Route 4
2-Aminopurine
Reactant of Route 5
2-Aminopurine
Reactant of Route 6
Reactant of Route 6
2-Aminopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.